molecular formula C10H12BrIO B1625762 2-Bromo-6-tert-butyl-4-iodophenol CAS No. 60803-27-2

2-Bromo-6-tert-butyl-4-iodophenol

Cat. No.: B1625762
CAS No.: 60803-27-2
M. Wt: 355.01 g/mol
InChI Key: UCJMCGGQBQOSQA-UHFFFAOYSA-N
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Description

2-Bromo-6-tert-butyl-4-iodophenol is a useful research compound. Its molecular formula is C10H12BrIO and its molecular weight is 355.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Catalysis

Catalytic Alkylation of Aryl Grignard Reagents

The compound is utilized in the development of catalysts for C-C cross-coupling reactions. Research shows that iron(III) amine-bis(phenolate) complexes, which are structurally related to 2-Bromo-6-tert-butyl-4-iodophenol, act as single-component catalysts for the cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides, yielding good to excellent product yields under mild conditions (Qian, Dawe, & Kozak, 2011).

Environmental Science and Analysis

Determination of Bromide in Samples

Techniques have been developed for the detection and quantification of bromide in environmental samples by converting bromide into bromophenols, which are structurally similar to this compound, followed by gas chromatography-mass spectrometry analysis. This method has been applied to various samples including table salt and concentrated hydrochloric acid, demonstrating high tolerance to ionic impurities and acidity (Mishra, Gosain, Jain, & Verma, 2001).

Electrochemistry

Electrochemical Properties in Transformer Oil

2,6-Di-tert-butyl-4-methylphenol (BHT), a compound related to this compound, has been studied for its electrochemical properties in transformer oil. A new method based on differential pulse voltammetry was established for determining BHT content, demonstrating the utility of electrochemical techniques in evaluating antioxidants in industrial applications (Zhou, Bing, Tao, & Song, 2012).

Properties

IUPAC Name

2-bromo-6-tert-butyl-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrIO/c1-10(2,3)7-4-6(12)5-8(11)9(7)13/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJMCGGQBQOSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)I)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50491368
Record name 2-Bromo-6-tert-butyl-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60803-27-2
Record name 2-Bromo-6-tert-butyl-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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